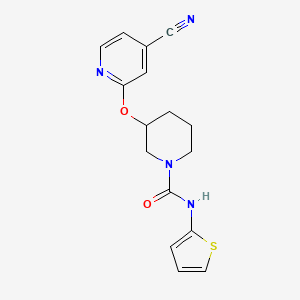

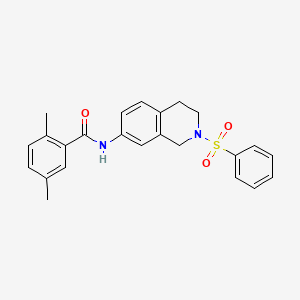

![molecular formula C15H18Cl2F3N3O2 B2489035 2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049720-05-9](/img/structure/B2489035.png)

2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

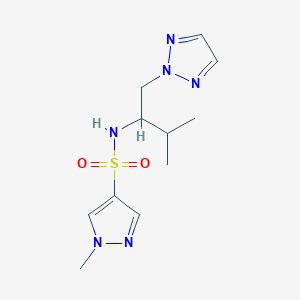

The synthesis of related piperazine derivatives involves multi-step chemical processes, including chloroacetylation and reactions with various phenylpiperazines. These procedures are meticulously designed to yield compounds with specific antimicrobial and anticancer properties, showcasing the versatility of piperazine chemistry in drug development (Mehta et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including compounds similar to the one of interest, is confirmed using techniques such as IR, NMR, and mass spectrometry. These methods validate the chemical identity and purity of the synthesized compounds, critical for their proposed biological applications (Wang Xiao-shan, 2011).

Chemical Reactions and Properties

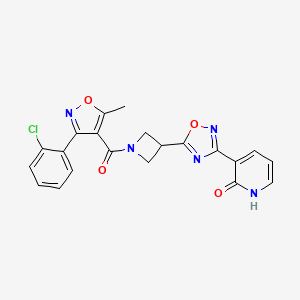

Chemical reactions involving piperazine derivatives are complex and designed to introduce or modify functional groups, enhancing their biological activity. For instance, the substitution reactions and molecular docking studies demonstrate the compounds' potential interactions with biological targets, indicating their therapeutic relevance (Verma et al., 2017).

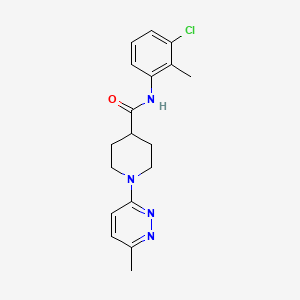

Physical Properties Analysis

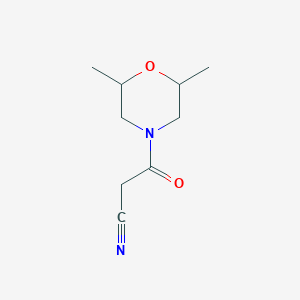

The physical properties of such compounds, including solubility and stability, are crucial for their pharmacokinetic profiles and therapeutic efficacy. Modifications in the molecular design, like the insertion of a piperazine unit, significantly enhance these properties, as evidenced by compounds exhibiting improved aqueous solubility and oral absorption (Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Potentials

- A study by Mehta et al. (2019) demonstrated the synthesis of derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide and evaluated their in vitro antimicrobial and anticancer activities. These compounds showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, one compound exhibited good anticancer activity, although less active than standard drugs.

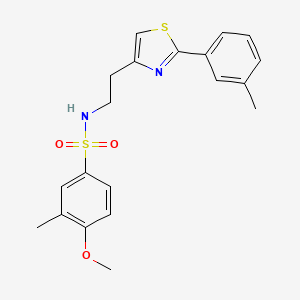

Inhibitor of Human Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1

- The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as studied by Shibuya et al. (2018), is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). It exhibits selective inhibition for human ACAT-1 over ACAT-2, suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression.

Acetylcholinesterase Inhibitors

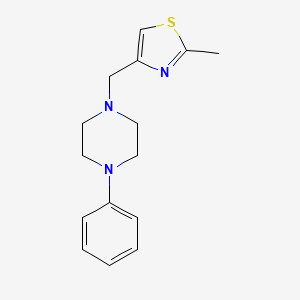

- A study by Yurttaş et al. (2013) synthesized derivatives of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide. These compounds were screened for their anticholinesterase activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The results showed significant inhibition against AChE, indicating potential use in treating conditions like Alzheimer's disease.

Antimicrobial Activity of Piperazine Derivatives

- Research by Temiz‐Arpacı et al. (2005) involved the synthesis of novel piperazine derivatives and their antimicrobial activity evaluation. These compounds displayed a broad spectrum of activity against various strains of bacteria and yeasts, showing MIC values of 3.12–50 μg/mL against Candida species.

Potential Pesticides

- A study by Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, by X-ray powder diffraction. These compounds are identified as potential pesticides, indicating their utility in agricultural applications.

Propiedades

IUPAC Name |

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF3N3O2.ClH/c16-9-14(24)22-7-5-21(6-8-22)10-13(23)20-12-4-2-1-3-11(12)15(17,18)19;/h1-4H,5-10H2,(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVATZAFZUCRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)

![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)

![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)